molecular formula C14H14FN B1399609 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine CAS No. 1249513-37-8

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B1399609
CAS No.: 1249513-37-8
M. Wt: 215.27 g/mol
InChI Key: SZXXFEZHBMOHNO-UHFFFAOYSA-N
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Description

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine is a useful research compound. Its molecular formula is C14H14FN and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine and its derivatives have been synthesized and structurally characterized in various studies. For instance, a series of novel compounds were synthesized for antimicrobial and antifungal activity, involving condensation reactions and characterized using NMR and X-ray diffraction techniques (Pejchal, Pejchalová, & Růžičková, 2015). Similarly, another study focused on synthesizing hybrid molecules involving amphetamine and flurbiprofen, which were analyzed using various spectral data (Manolov, Ivanov, & Bojilov, 2022).

Biological Activity

Studies have explored the biological activity of these compounds, particularly in relation to enzyme inhibition. For example, 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas showed significant inhibition activity against acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications (Pejchal, Štěpánková, & Drabina, 2011).

Liquid Crystal Research

In the field of material science, these compounds have been used to study liquid crystals. For instance, a study on 1-(trans-4'-n-alkylcyclohexyl)-2-(4”-fluorobiphenyl-4'-yl)ethanes revealed insights into their nematic phases, transition temperatures, and physical properties (Takatsu, Takeuchi, & Satō, 1983).

Catalysis and Synthesis

These compounds have also been used in catalysis and synthesis. For example, the immobilized amine transaminase from Vibrio fluvialis was used for the synthesis of key intermediates in kinase inhibitors (Semproli et al., 2020).

Pharmacology

In pharmacology, derivatives of this compound have been synthesized and evaluated for various biological activities, such as anticonvulsant properties and potential as efflux pump inhibitors for treating bacterial infections (Çalış, Septioğlu, & Aytemir, 2011).

Sensor Development

These compounds have been utilized in developing sensors for selective detection of various substances. A study on a novel macromolecule involving these compounds demonstrated selective optical detection capabilities (Wanichacheva et al., 2009).

Biochemical Analysis

Biochemical Properties

1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amine transaminases, which are enzymes that catalyze the transfer of amino groups from one molecule to another . These interactions are crucial for the compound’s role in biochemical pathways, influencing the synthesis and degradation of other molecules.

Cellular Effects

1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of 1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as amine transaminases, and modulates their activity . This binding can lead to the inhibition or activation of these enzymes, resulting in changes in biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and biochemical pathways. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels.

Metabolic Pathways

1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which are involved in the oxidation of many compounds . These interactions can affect metabolic flux and the levels of metabolites in the body.

Transport and Distribution

The transport and distribution of 1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine within cells and tissues are influenced by transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the body . These interactions determine the compound’s localization and accumulation in different tissues.

Subcellular Localization

1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization is crucial for its role in biochemical pathways and cellular processes.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-10H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXXFEZHBMOHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.